molecular formula C25H37F4N3O10 B3111024 Azido-PEG8-TFP ester CAS No. 1818294-49-3

Azido-PEG8-TFP ester

Cat. No.: B3111024
CAS No.: 1818294-49-3
M. Wt: 615.6 g/mol
InChI Key: ICPUCGMOWKDMAI-UHFFFAOYSA-N
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Description

Azido-PEG8-TFP ester is a compound widely used in the field of click chemistry. It is a polyethylene glycol-based linker that contains an azide group and a tetrafluorophenyl ester group. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Azido-PEG8-TFP ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

The compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of “click chemistry”, a term used to describe a variety of high-yield reactions. The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, the compound enables the selective degradation of specific proteins . This can affect various biochemical pathways depending on the target protein, leading to a range of downstream effects.

Pharmacokinetics

The compound’s peg (polyethylene glycol) base may enhance its water solubility, reduce its immunogenicity, and increase its hydrodynamic volume , potentially impacting its bioavailability.

Result of Action

The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions may depend on the presence and concentration of copper or other catalysts . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG8-TFP ester typically involves the reaction of polyethylene glycol with azide and tetrafluorophenyl ester groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the process is usually carried out at room temperature. The reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the by-products formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Comparison with Similar Compounds

Azido-PEG8-TFP ester is unique due to its combination of azide and tetrafluorophenyl ester groups, which enable efficient click chemistry reactions and stable conjugate formation. Similar compounds include:

These similar compounds differ primarily in the length of the polyethylene glycol linker and the type of ester group, which can affect their reactivity and suitability for different applications.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPUCGMOWKDMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37F4N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110890
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-49-3
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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